1-异丙基-哌啶-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

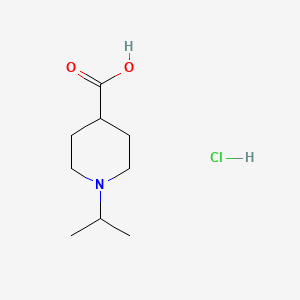

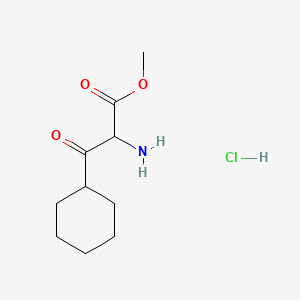

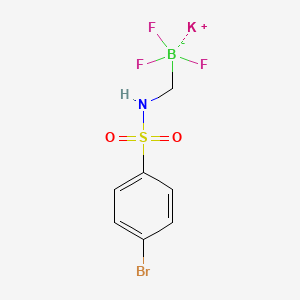

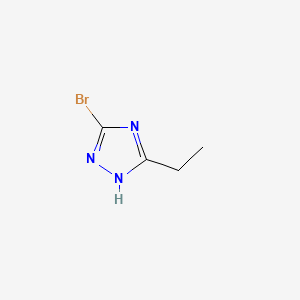

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a chemical compound . It is closely related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride consists of a piperidine ring with a carboxylic acid moiety in the iso position . The molecular formula is C9H18ClNO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride include a molecular weight of 207.7 . The compound is a solid at room temperature .科学研究应用

了解羧酸对生物催化剂的抑制

羧酸,包括与 1-异丙基-哌啶-4-羧酸盐酸盐相关的结构,显示出显着的生物可再生潜力,可用作各种工业化学品的前体。然而,这些酸会抑制微生物发酵过程,影响产量和生产力。这种抑制机制涉及破坏细胞膜和降低内部 pH 值,这对微生物的稳健性和旨在提高工业性能的代谢工程策略至关重要 (Jarboe 等人,2013)。

新型羧酸生物等排体

探索羧酸生物等排体,包括哌啶羧酸衍生物,一直是药物化学中的一个焦点。寻求这些生物等排体来克服与含羧酸药物相关的局限性,例如毒性、代谢不稳定性或膜渗透性差。最近的进展突出了表现出改善药理学特征的新型羧酸替代品,强调了药物设计中解决这些挑战所需的创新 (Horgan 和 O’Sullivan,2021)。

羧酸的反应萃取

已广泛研究了使用有机溶剂和超临界流体从水溶液中分离羧酸,包括与 1-异丙基-哌啶-4-羧酸盐酸盐结构相关的羧酸。该过程对于回收通过发酵产生的羧酸至关重要。特别是超临界 CO2 为羧酸萃取提供了一种高效、环保的方法,与传统方法相比,它具有更高的产量和简单性 (Djas 和 Henczka,2018)。

酸化作业中的有机酸

已经综述了类似于 1-异丙基-哌啶-4-羧酸盐酸盐中的羧酸部分的有机酸在碳酸盐和砂岩地层的酸化作业中的作用。这些酸,包括甲酸、乙酸、柠檬酸和乳酸,由于其较弱和腐蚀性较低,因此提供了盐酸的替代品。它们用于去除地层损伤、溶解和作为铁螯合剂,展示了有机酸在提高石油和天然气开采工艺中的多功能性和重要性 (Alhamad 等人,2020)。

作用机制

Target of Action

The primary target of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride acts as a partial agonist at the GABA A receptor .

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone .

Result of Action

As a partial agonist of the GABA A receptor, 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can modulate neuronal activity. By enhancing the effect of GABA, it may contribute to an overall decrease in neuronal excitability .

Action Environment

The action, efficacy, and stability of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the compound’s ionization state, potentially affecting its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, could also influence the compound’s pharmacokinetics and pharmacodynamics.

安全和危害

Safety data sheets indicate that this compound is hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPJGCZBWYSENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662987 |

Source

|

| Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117704-80-0 |

Source

|

| Record name | 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)